3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

描述

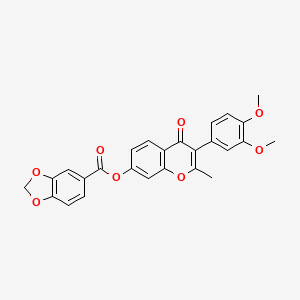

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (CAS: 637752-85-3) is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 1,3-benzodioxole-5-carboxylate ester. Its molecular formula is C₂₆H₂₀O₉, with a molecular weight of 460.4 g/mol . Key computed properties include an XLogP3 value of 4.7 (indicating moderate lipophilicity), 8 hydrogen bond acceptors, and 6 rotatable bonds, suggesting conformational flexibility . The compound’s structural complexity (complexity score: 809) arises from its fused aromatic systems and multiple oxygen-containing functional groups, which may influence its biological activity and solubility profile .

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSMWVZHVSKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone core substituted with a 3,4-dimethoxyphenyl group and a 1,3-benzodioxole moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H18O7 |

| Molecular Weight | 394.37 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antioxidant Activity

Research indicates that derivatives of chromenone exhibit significant antioxidant properties. The compound has been tested using various assays, including the DPPH radical scavenging assay. In one study, it demonstrated an IC50 value indicating moderate antioxidant activity, which suggests its potential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in cellular models. This activity is believed to be mediated through the modulation of signaling pathways such as NF-κB.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest in specific cancer types. Mechanistically, this may involve the activation of caspases and disruption of mitochondrial function.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress pathways.

- Signaling Pathway Modulation : It modulates inflammatory signaling pathways such as NF-κB.

- Induction of Apoptosis : Its ability to activate caspases links it to apoptosis induction in cancer cells.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity using DPPH scavenging assays, the compound exhibited an IC50 value of approximately 86 μM, indicating moderate efficacy compared to standard antioxidants .

Study 2: Anti-inflammatory Mechanisms

Another study evaluated the anti-inflammatory effects by measuring cytokine levels in treated macrophage cells. The results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Study 3: Anticancer Efficacy

A recent investigation into the anticancer properties demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis and causing G0/G1 phase cell cycle arrest.

相似化合物的比较

(a) Substituent Effects on Lipophilicity

- The target compound’s 2-methyl group and 3,4-dimethoxyphenyl substituent contribute to its higher XLogP3 (4.7) compared to the non-methylated analog (XLogP3: 4.3) . Methyl groups typically enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

(b) Impact of Aromatic Substitutions

- Replacing the 3,4-dimethoxyphenyl group with a 3-methoxyphenoxy group (as in ) reduces steric bulk and methoxy content, which might alter binding interactions in biological systems (e.g., enzyme inhibition).

(c) Rotational Flexibility and Conformational Dynamics

- All compounds share 6 rotatable bonds , primarily from the benzodioxole carboxylate ester linkage. This flexibility may allow adaptive binding to diverse biological targets but could also increase entropic penalties during molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。